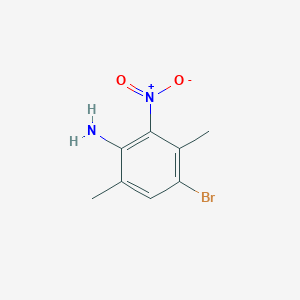

4-Bromo-3,6-dimethyl-2-nitroaniline

Description

Significance of Halogenated Nitroanilines in Modern Organic Chemistry

The introduction of halogen atoms and nitro groups to the aniline (B41778) structure dramatically influences the molecule's electronic properties and reactivity. Halogenated nitroanilines are particularly significant as versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. chemimpex.com The presence of both an electron-withdrawing nitro group and a halogen atom offers multiple reaction sites for further chemical modifications, such as nucleophilic aromatic substitution and cross-coupling reactions. byjus.com This dual functionality allows for the construction of complex molecular architectures.

Historical Context and Evolution of Aromatic Substitution Chemistry

The field of aromatic substitution chemistry has a rich history, with the foundational principles of electrophilic aromatic substitution being established in the 19th century. These reactions, which involve the replacement of a hydrogen atom on an aromatic ring with an electrophile, are central to the synthesis of many substituted aromatic compounds. byjus.com Over the decades, the understanding of reaction mechanisms has evolved significantly, with recent advancements challenging the traditional views of arenium ion intermediates in all cases. unacademy.com The development of new catalysts and reaction conditions continues to expand the scope and efficiency of aromatic substitution, enabling the synthesis of increasingly complex and multi-substituted aromatic molecules. acs.orgnih.gov

Overview of Research Trends in Nitroaniline and Bromoaniline Derivatives

Current research involving nitroaniline and bromoaniline derivatives is diverse and expanding. In medicinal chemistry, these compounds are investigated for a range of pharmacological activities, including as precursors for antimicrobial, analgesic, and anti-inflammatory agents. researchgate.net The ability to modify the substitution pattern on the aniline ring allows for the fine-tuning of a molecule's biological activity. researchgate.net Furthermore, the unique electronic and optical properties of some nitroaniline derivatives make them of interest in the development of materials for non-linear optics and light-emitting diodes. nih.gov The synthesis of highly substituted anilines, including those with multiple halogen and nitro groups, remains an active area of research, driven by the need for novel compounds with specific functionalities. uni.lu

Chemical Compound Data

While specific experimental data for 4-Bromo-3,6-dimethyl-2-nitroaniline is scarce, some basic properties can be identified from available database entries.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O₂ | |

| SMILES | CC1=CC(=C(C(=C1N)N+[O-])C)Br | |

| InChI | InChI=1S/C8H9BrN2O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,10H2,1-2H3 | |

| InChIKey | PLSQIZWWMYJLCK-UHFFFAOYSA-N | |

| Predicted XlogP | 3.0 |

No experimentally verified data for properties such as melting point, boiling point, or detailed spectroscopic analysis (NMR, IR) for this compound is publicly available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,6-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSQIZWWMYJLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3,6 Dimethyl 2 Nitroaniline

Retrosynthetic Analysis of 4-Bromo-3,6-dimethyl-2-nitroaniline

A retrosynthetic analysis of this compound suggests a multi-step pathway originating from a more readily available starting material, 3,6-dimethylaniline (or its isomer, 2,5-dimethylaniline, depending on nomenclature). The key to this synthesis is the carefully orchestrated introduction of the bromo and nitro groups, often requiring the protection of the highly reactive amino group to control regioselectivity and prevent unwanted side reactions.

The primary disconnections in the retrosynthetic analysis involve the removal of the nitro and bromo groups, and the deprotection of the amine. A plausible retrosynthesis is outlined below:

Target Molecule: this compound

Disconnection 1 (Deprotection): The final step in the forward synthesis would likely be the deprotection of a protected amine, such as an acetamide (B32628). This leads to the precursor, N-(4-bromo-3,6-dimethyl-2-nitrophenyl)acetamide.

Disconnection 2 (Nitration): The nitro group can be introduced via electrophilic aromatic nitration of a brominated precursor. This points to N-(4-bromo-3,6-dimethylphenyl)acetamide as the preceding intermediate.

Disconnection 3 (Bromination): The bromo group can be installed through electrophilic bromination of the protected aniline (B41778). This leads back to N-acetyl-3,6-dimethylaniline.

Disconnection 4 (Protection): The acetyl protecting group is introduced by the acetylation of the starting material, 3,6-dimethylaniline.

This logical sequence of reactions forms the basis for the proposed synthetic pathways.

Direct and Indirect Synthetic Pathways

The synthesis of this compound is best approached through a multi-step, indirect pathway that allows for precise control over the introduction of each substituent. A direct, one-pot synthesis is highly unlikely to yield the desired isomer with any reasonable selectivity due to the complex interplay of directing effects from the substituents.

The most chemically sound synthetic route involves the following key transformations:

Protection of the Amino Group: The synthesis commences with the protection of the amino group of 3,6-dimethylaniline, typically through acetylation with acetic anhydride (B1165640) to form N-acetyl-3,6-dimethylaniline. libretexts.org This step is crucial to moderate the activating effect of the amino group and to prevent its oxidation during subsequent steps.

Regioselective Bromination: The N-acetyl-3,6-dimethylaniline is then subjected to electrophilic bromination.

Regioselective Nitration: The resulting bromo-intermediate undergoes nitration.

Deprotection: The final step is the hydrolysis of the acetyl group to yield the target molecule.

Regioselective Bromination Strategies for Substituted Anilines and Toluene Derivatives

The bromination of substituted anilines and their derivatives is a well-established transformation. The regiochemical outcome is dictated by the electronic and steric effects of the substituents already present on the aromatic ring. In the case of N-acetyl-3,6-dimethylaniline, the acetylamino group and the two methyl groups are all ortho, para-directing.

Several brominating agents can be employed, with N-Bromosuccinimide (NBS) being a common choice for its selectivity and milder reaction conditions compared to molecular bromine. The reaction is typically carried out in a suitable solvent such as acetic acid or a chlorinated solvent. For the bromination of 2,6-dimethylaniline, for instance, treatment with bromine in glacial acetic acid has been reported to yield 4-bromo-2,6-dimethylaniline (B44771) in good yields. google.com A similar outcome would be expected for the N-acetylated 3,6-dimethylaniline, leading to the desired 4-bromo isomer.

Regioselective Nitration Approaches on Brominated Dimethylanilines or Related Precursors

The nitration of the brominated intermediate, N-(4-bromo-3,6-dimethylphenyl)acetamide, is the most critical step in determining the final substitution pattern. The directing effects of the substituents are as follows:

-NHCOCH3 (Acetylamino): Strong ortho, para-director.

-Br (Bromo): Weak deactivating, ortho, para-director.

-CH3 (Methyl): Activating, ortho, para-director.

The position for nitration is a result of the cumulative influence of these groups. The most activated available position that is sterically accessible will be favored. In N-(4-bromo-3,6-dimethylphenyl)acetamide, the position ortho to the strongly activating acetylamino group (C2) is a likely site for nitration. A standard nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures is typically used for such transformations. A similar strategy is employed in the synthesis of 4-bromo-2-nitroaniline, where N-(4-bromophenyl)acetamide is nitrated to give N-(4-bromo-2-nitrophenyl)acetamide. prepchem.com

Introduction and Modification of Amino and Methyl Functional Groups

The proposed synthesis starts with 3,6-dimethylaniline, where the amino and methyl groups are already in place. The key transformations involve the modification of the aromatic ring through bromination and nitration, and the temporary modification of the amino group through protection and deprotection.

The acetylation of the amino group is a straightforward reaction, often carried out using acetic anhydride in the presence of a base like sodium acetate (B1210297) or pyridine. libretexts.org The final deprotection of the acetamide is typically achieved by acidic or basic hydrolysis. For example, hydrolysis of N-(4-bromo-2-nitrophenyl)acetamide with aqueous hydrochloric acid yields 4-bromo-2-nitroaniline. prepchem.com

Multi-step Synthesis Design and Optimization

Key Optimization Parameters:

| Step | Parameters to Optimize |

| Acetylation | Reaction time, temperature, and choice of base. |

| Bromination | Choice of brominating agent (e.g., Br2 vs. NBS), solvent, temperature, and reaction time to control regioselectivity and prevent polybromination. |

| Nitration | Ratio of nitric acid to sulfuric acid, temperature control (crucial to prevent side reactions and ensure safety), and reaction time to achieve desired conversion and regioselectivity. |

| Hydrolysis | Choice of acid or base catalyst, concentration, temperature, and reaction time to ensure complete deprotection without degradation of the product. |

Catalyst Systems and Reaction Conditions for Synthesis

The specific catalysts and reaction conditions are critical for the success of each step in the synthesis of this compound. Based on analogous reactions reported in the literature, the following conditions can be proposed:

| Reaction Step | Reagents and Catalysts | Reaction Conditions |

| Acetylation of 3,6-dimethylaniline | Acetic anhydride, Sodium acetate | Aqueous medium, room temperature. libretexts.org |

| Bromination of N-acetyl-3,6-dimethylaniline | N-Bromosuccinimide (NBS) or Bromine (Br2) | Acetic acid or Dichloromethane as solvent, controlled temperature (e.g., 0-25 °C). google.com |

| Nitration of N-(4-bromo-3,6-dimethylphenyl)acetamide | Concentrated Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4) | Low temperature (e.g., 0-10 °C) to control the exothermic reaction and improve selectivity. prepchem.com |

| Hydrolysis of N-(4-bromo-3,6-dimethyl-2-nitrophenyl)acetamide | Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) | Reflux temperature. prepchem.com |

It is important to note that while these conditions are based on established chemical principles and related transformations, the optimal conditions for the synthesis of this compound would require experimental verification and optimization.

Exploration of Green Chemistry Principles in Synthesis

The synthesis of specialty chemicals like this compound traditionally relies on methods that may not align with the principles of green chemistry. However, contemporary research offers several avenues to develop more environmentally benign synthetic routes. These approaches focus on minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Key green chemistry principles applicable to the synthesis of this compound include the use of safer solvents, alternative reagents, and innovative energy sources. For instance, the development of solid-state bromination reactions presents a significant advancement. These reactions, which can proceed in the absence of a solvent, have been shown to offer higher yields and selectivities compared to their solution-based counterparts for anilines and phenols. rsc.org Another promising strategy involves the use of a bromide-bromate salt mixture in an aqueous acidic medium for bromination, which avoids the use of hazardous elemental bromine and organic solvents. libretexts.org

Furthermore, biocatalytic approaches are emerging as powerful tools in green chemistry. While specific enzymatic synthesis of this compound has not been detailed, the selective hydrogenation of halogenated nitroaromatics to haloanilines using nitroreductase enzymes has been demonstrated. rsc.org This highlights the potential for biocatalysis in the synthesis of precursors or in post-synthesis modifications. Additionally, the use of enzymes like horseradish peroxidase for the oxidation of aniline in aqueous media showcases the potential for enzymatic catalysis in aniline functionalization. beilstein-journals.org

Below is a table summarizing potential green chemistry approaches for the synthesis of substituted anilines, which could be adapted for the target compound.

| Green Chemistry Approach | Reagents/Methodology | Potential Advantages |

| Solvent-free Reactions | Solid-state bromination with gaseous bromine or solid brominating reagents. rsc.org | Reduced solvent waste, potentially higher yields and selectivities. |

| Aqueous Media Synthesis | Bromination using a bromide-bromate couple in an aqueous acidic medium. libretexts.org | Avoids hazardous organic solvents and elemental bromine. |

| Biocatalysis | Use of nitroreductases for selective reduction of nitro groups. rsc.org | High selectivity, mild reaction conditions, reduced reliance on precious metal catalysts. |

| Alternative Energy Sources | Photocatalysis under visible light. nih.govrsc.org | Use of a renewable energy source, mild reaction conditions. |

Novel Reagents and Methodologies for Aromatic Functionalization

The synthesis of a highly substituted aromatic compound such as this compound can be significantly enhanced by the application of novel reagents and methodologies that offer greater control over regioselectivity and functional group tolerance.

One of the most significant advancements in aromatic functionalization is the development of photocatalytic methods. Visible-light-induced photocatalysis allows for the para-selective C-H functionalization of anilines, offering a direct route to introduce substituents without the need for pre-functionalized starting materials. nih.govresearchgate.net This approach, often utilizing an iridium(III) photocatalyst, proceeds via radical-radical cross-coupling and has been successfully applied to anilines and other N-heterocycles. nih.gov The merging of metal-catalyzed C-H functionalization with visible-light photocatalysis provides a powerful synergistic approach for creating complex molecules under mild conditions. beilstein-journals.org

The use of ionic liquids as solvents for electrophilic nitration and halogenation reactions also represents a significant methodological improvement. researchgate.netacs.org Ionic liquids can enhance reaction rates and, in some cases, improve regioselectivity. For instance, the direct chlorination or bromination of unprotected anilines using copper halides in ionic liquids has been achieved with high yields and para-selectivity under mild conditions, avoiding the need for supplementary oxygen or HCl gas. researchgate.net

Furthermore, novel brominating reagents have been developed to replace hazardous molecular bromine. N,N-dibromo-p-toluenesulfonamide (TsNBr2) has been identified as a rapid and efficient reagent for the polybromination of aromatic compounds at ambient temperature without the need for a catalyst. researchgate.net For more selective brominations, reagents like N-bromosuccinimide (NBS) in combination with catalysts or specific solvent systems are often employed to control the degree and position of bromination. nih.gov

A summary of novel reagents and methodologies applicable to the synthesis of substituted anilines is presented in the table below.

| Reagent/Methodology | Application | Key Features |

| Photocatalysis | para-Selective C-H functionalization of anilines. nih.govresearchgate.net | Utilizes visible light, mild reaction conditions, direct functionalization. |

| Ionic Liquids | Solvent for electrophilic nitration and halogenation. researchgate.netacs.org | Enhanced reaction rates, improved safety, potential for recyclability. |

| Novel Brominating Reagents | N,N-dibromo-p-toluenesulfonamide (TsNBr2). researchgate.net | Fast and complete bromination at room temperature. |

| Copper Halides in Ionic Liquids | Regioselective halogenation of anilines. researchgate.net | High para-selectivity, mild conditions, no need for additional oxidants. |

Reaction Yield Enhancement and Purity Control in Synthetic Protocols

Achieving high yield and purity in the synthesis of this compound is critically dependent on controlling the regioselectivity of the electrophilic substitution reactions, namely nitration and bromination. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of the incoming electrophile.

A plausible synthetic route to this compound could start from 2,5-dimethylaniline. The first step would be nitration. The amino group is a strong activating, ortho-, para-director, while the methyl groups are weakly activating, ortho-, para-directors. Nitration of aniline itself can lead to a mixture of ortho-, meta-, and para-isomers, with a significant amount of the meta-product due to the formation of the anilinium ion in the acidic medium. byjus.comyoutube.comkhanacademy.org To achieve better control, the amino group is often protected as an acetanilide, which is still an ortho-, para-director but less activating, thus preventing over-reaction and favoring the para-product due to steric hindrance. chemistrysteps.com

Following the nitration of a suitable precursor, the subsequent bromination step would also require careful control. The regioselectivity of bromination is influenced by the existing substituents. For example, in the synthesis of the isomer 6-Bromo-2,3-dimethyl-4-nitroaniline, the bromination of 4-nitro-2,3-dimethylaniline is directed to the position ortho to the nitro group, with steric hindrance from the methyl groups minimizing para-bromination.

To enhance yield and purity, several factors must be optimized:

Temperature Control: Lower temperatures generally favor kinetic control and can improve selectivity by minimizing side reactions and the formation of undesired isomers.

Stoichiometry of Reagents: Using a precise stoichiometric amount of the brominating agent, such as 1.05 equivalents of Br₂, can suppress the formation of di-brominated by-products.

Catalyst and Solvent Choice: The use of specific catalysts and solvents can significantly influence the regioselectivity of the reaction. For instance, zeolites have been shown to induce high para-selectivity in electrophilic brominations. nih.gov The use of a copper sulfate (B86663) catalyst in a mixture of acetonitrile (B52724) and water has been shown to be effective for the regioselective bromination of nitroanilines. thieme-connect.com

Purification Methods: After the reaction, purification techniques such as recrystallization are essential to isolate the desired product from any remaining starting materials, isomers, and by-products.

The table below outlines key parameters for controlling yield and purity in the synthesis of substituted anilines.

| Parameter | Control Measure | Impact on Yield and Purity |

| Reaction Temperature | Maintaining low and controlled temperatures (e.g., 0-5°C for nitration). | Minimizes by-product formation (di-nitration, oxidation) and improves regioselectivity. |

| Reagent Stoichiometry | Precise control of the amount of brominating agent (e.g., 1.05 eq.). | Suppresses the formation of poly-halogenated products. |

| Protecting Groups | Acetylation of the amino group before nitration. chemistrysteps.com | Prevents oxidation of the amino group and directs substitution to the para position. |

| Catalyst Selection | Use of regioselective catalysts (e.g., zeolites for bromination). nih.gov | Enhances the formation of the desired isomer. |

| Purification Technique | Recrystallization from a suitable solvent system. | Isolates the pure product from impurities and isomers. |

Computational and Theoretical Investigations of 4 Bromo 3,6 Dimethyl 2 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 4-Bromo-3,6-dimethyl-2-nitroaniline. These computational methods provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding the compound's chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311G(d,p), are utilized to determine the most stable molecular conformation through geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Computational studies on similar brominated nitroanilines have demonstrated that the positions of the bromine and nitro groups significantly influence the molecule's reactivity and electronic effects. For instance, the steric hindrance caused by the methyl groups at positions 3 and 6 can impact the preferred orientation of the nitro and amino groups relative to the benzene (B151609) ring.

Table 1: Predicted Structural Parameters for Substituted Anilines from DFT Calculations

| Parameter | 4,5-dimethyl-2-nitroaniline (C-C bond length) | 4,5-dimethyl-2-nitroaniline (C-H bond length) | 4,5-dimethyl-2-nitroaniline (C-N bond length - amino) | 4,5-dimethyl-2-nitroaniline (C-N bond length - nitro) |

| Bond Length (Å) | 1.3466 - 1.5339 | 1.0809 - 1.0945 | 1.362 | 1.4779 |

This table is illustrative and based on data for a structurally related compound, 4,5-dimethyl-2-nitroaniline, as specific optimized geometry data for this compound was not available in the search results. The data was obtained using the DFT/B3LYP/6-311G(d,p) method. materialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies, band gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In substituted anilines, the presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro, bromo) groups can significantly influence the energies of these frontier orbitals. For example, studies on p-nitroaniline show a calculated HOMO-LUMO gap of 3.8907 eV, indicating its reactive nature. thaiscience.info The analysis of HOMO and LUMO energy gaps helps in predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack. thaiscience.info

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Nitroaniline Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-nitroaniline | - | - | 3.8907 |

| p-aminoaniline | - | - | 4.6019 |

| p-isopropylaniline | - | - | 5.2968 |

This table provides comparative data for related aniline (B41778) derivatives to illustrate the concept, as specific HOMO-LUMO energy values for this compound were not available in the provided search results. Data was calculated using the DFT/B3LYP/6-311G(d,p) method. thaiscience.info

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.info The MEP map displays regions of negative potential (in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (in blue), which are electron-deficient and prone to nucleophilic attack.

For aromatic compounds containing nitro and amino groups, the MEP map typically shows a negative potential around the oxygen atoms of the nitro group, indicating a high electron density and a site for electrophilic interaction. thaiscience.info Conversely, the hydrogen atoms of the amino group and the aromatic ring may exhibit positive potential. The specific charge distribution in this compound would be influenced by the interplay of the electron-withdrawing nitro and bromo groups and the electron-donating amino and methyl groups.

Spectroscopic Property Simulations (e.g., theoretical vibrational frequencies, NMR chemical shifts)

Quantum chemical calculations can simulate spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

DFT and Hartree-Fock methods are commonly used to calculate vibrational frequencies. researchgate.net For instance, in studies of substituted anilines, the characteristic stretching vibrations of the NH2 group are typically observed in the range of 3300-3500 cm⁻¹. researchgate.net Theoretical calculations can predict these frequencies with a reasonable degree of accuracy, although a scaling factor is often applied to better match experimental values. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra, providing valuable information about the chemical environment of each atom in the molecule.

Table 3: Calculated vs. Experimental Vibrational Frequencies for a Substituted Aniline (Illustrative Example)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| NH₂ asymmetric stretching | 3470 | 3477 | 3389 |

| NH₂ symmetric stretching | 3381 | 3383 | 3288 |

| CH stretching | 3075 | 3074 | 3088 |

| NH₂ scissoring | 1610 | 1606 | 1616 |

This table is based on data for 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) and serves as an example of how theoretical and experimental spectroscopic data are compared. researchgate.net Specific data for this compound was not available.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.net For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, including the rotation of the nitro and amino groups and the methyl groups. These simulations can also be used to explore the interactions between the molecule and solvent molecules, which is crucial for understanding its behavior in solution. ajchem-a.com

By simulating the molecule's trajectory over a period of time, MD can reveal the preferred conformations and the energy barriers between them. This information is important for understanding how the molecule's shape influences its properties and reactivity. Furthermore, MD simulations in the presence of explicit solvent molecules can elucidate the nature of intermolecular interactions, such as hydrogen bonding, and their effect on the solute's structure and dynamics. researchgate.net

Topological Analysis of Electron Density (e.g., AIM theory)

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a method for analyzing the electron density to partition a molecule into atomic basins. researchgate.net This topological analysis provides a rigorous definition of atoms and chemical bonds within a molecule. By examining the properties of the electron density at bond critical points, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker interactions like hydrogen bonds.

For this compound, an AIM analysis could be used to quantify the strength of the various chemical bonds and to investigate the influence of the different substituent groups on the electronic structure of the benzene ring. researchgate.net For example, it could reveal how the electron-withdrawing nitro group and the electron-donating amino group affect the delocalization of electrons within the aromatic system. researchgate.net This level of detailed electronic structure analysis can provide a deeper understanding of the molecule's stability and reactivity.

Aromaticity Indices and Their Perturbation by Substituents

The aromaticity of the benzene ring in this compound is significantly influenced by its diverse substituents: a bromine atom, two methyl groups, an amino group, and a nitro group. The interplay of these groups, with their varying electron-donating and electron-withdrawing properties, modulates the π-electron delocalization within the ring. Aromaticity can be quantified using several computational indices.

Common Aromaticity Indices:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization. A value of 1 indicates a fully aromatic system (like benzene), while values less than 1 signify a deviation from ideal aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. A large negative value (e.g., for benzene) indicates strong diatropic ring currents, a hallmark of aromaticity. tsijournals.com The NICS value is sensitive not only to the ring current but also to the magnetic fields generated by surrounding atoms, which can sometimes complicate its interpretation. tsijournals.com

Para-Delocalization Index (PDI): This index quantifies the delocalization of electrons between para-positioned atoms in a six-membered ring.

Substituent Effects: The substituents on the aniline ring perturb its aromatic character through inductive and resonance effects.

Amino (-NH₂ group): A strong π-electron donating group (+R effect) and σ-electron withdrawing group (-I effect). It generally increases the electron density of the ring.

Methyl (-CH₃ groups): Weakly electron-donating through hyperconjugation and induction (+I effect).

Bromo (-Br atom): An electron-withdrawing group via induction (-I effect) but a weak π-donating group through resonance (+R effect) due to its lone pairs.

Nitro (-NO₂ group): A very strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). researchgate.netnih.gov

The presence of both strong electron-donating (-NH₂) and strong electron-withdrawing (-NO₂) groups creates a "push-pull" effect, leading to significant polarization of the π-system. Theoretical studies on substituted benzenes and other aromatic systems have shown that strong electron-withdrawing groups like the nitro group can decrease the aromaticity of the ring. tsijournals.comresearchgate.net The combined effects of all substituents in this compound result in a complex distribution of electron density and a localized reduction in aromaticity compared to unsubstituted benzene. The precise quantitative impact on HOMA or NICS values would require specific DFT calculations for this molecule.

Table 1: Expected Qualitative Effects of Substituents on the Aromaticity of the Benzene Ring

| Substituent | Electronic Effect | Expected Impact on Aromaticity |

| -NH₂ (Amino) | Strong π-donor (+R), σ-acceptor (-I) | Modulates electron density, can enhance push-pull effects |

| -NO₂ (Nitro) | Strong π- and σ-acceptor (-R, -I) | Generally decreases aromaticity by localizing π-electrons |

| -Br (Bromo) | Strong σ-acceptor (-I), weak π-donor (+R) | Primarily decreases electron density via induction |

| -CH₃ (Methyl) | Weak σ- and π-donor (+I) | Minor increase in electron density |

Investigation of Tautomeric Forms and Intramolecular Proton Transfer

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a relevant phenomenon for nitroanilines. For o-nitroanilines, the potential for nitro-aci tautomerism exists, involving the transfer of a proton from the amine group to the nitro group. conicet.gov.ar This results in the formation of a nitronic acid (aci) tautomer.

The primary and most stable form of the compound is the nitro-amino tautomer (Tautomer I). However, theoretical studies on related nitroanilines suggest that other less stable tautomers can coexist in equilibrium. conicet.gov.ar The interconversion between these forms occurs via intramolecular proton transfer.

Possible Tautomeric Forms:

Nitro-amino (I): The most stable and aromatic form.

Nitro-imino (II, III): Formed by a proton shift from the amine nitrogen to a ring carbon. These forms are significantly less stable as they disrupt the ring's aromaticity by introducing an sp³-hybridized carbon. However, they may be stabilized by a reduction in steric strain between the nitro and methyl groups. conicet.gov.ar

Aci-imino (IV, V): These forms result from a proton transfer from the amino group to one of the oxygen atoms of the nitro group, creating a nitronic acid and an imine. While less stable than the primary amino form, these aci tautomers have been proposed as key intermediates in certain reactions. conicet.gov.ar

Gas-phase computational calculations typically show the nitro-amino tautomer to be by far the most stable due to its aromaticity. conicet.gov.ar However, the presence of minor tautomers can be crucial for explaining reactivity and fragmentation patterns observed in mass spectrometry experiments, suggesting they exist in equilibrium, at least under certain experimental conditions. conicet.gov.ar

Table 2: Potential Tautomeric Forms of this compound

| Tautomer Type | Key Structural Features | Relative Stability |

| Nitro-amino (I) | Aromatic benzene ring, -NH₂ group, -NO₂ group | Most stable |

| Nitro-imino (II, III) | Non-aromatic ring (sp³ carbon), =NH group, -NO₂ group | Less stable |

| Aci-imino (IV, V) | Aromatic ring, =NH group, =N(O)OH group (nitronic acid) | Less stable than I |

Reactivity and Mechanistic Studies Involving 4 Bromo 3,6 Dimethyl 2 Nitroaniline

Electrophilic Aromatic Substitution Reactions on 4-Bromo-3,6-dimethyl-2-nitroaniline

In this compound, the positions ortho and para to the strongly activating amino group are already substituted. The only available position for substitution on the aromatic ring is C5. The susceptibility of this position to electrophilic attack is influenced by the combined directing effects of the adjacent substituents.

Like other aniline (B41778) derivatives, this compound is highly susceptible to electrophilic substitution reactions due to the electron-donating nature of the amino group which enhances the electron density of the ring. wikipedia.org However, nitration of anilines in acidic media can be complex, as the amino group can be protonated to form the anilinium ion, which is a meta-directing group. byjus.comlearncbse.in This can lead to the formation of meta-substituted products. byjus.comlearncbse.in

Considering the substituents in this compound:

Amino group (-NH2) at C1: Strongly activating, ortho-, para-directing.

Nitro group (-NO2) at C2: Strongly deactivating, meta-directing.

Methyl group (-CH3) at C3: Activating, ortho-, para-directing.

Bromo group (-Br) at C4: Deactivating, ortho-, para-directing.

Methyl group (-CH3) at C6: Activating, ortho-, para-directing.

For an electrophilic attack at the vacant C5 position, the directing effects are as follows:

It is meta to the amino group.

It is meta to the nitro group.

It is ortho to the bromo group.

It is para to the methyl group at C3.

It is ortho to the methyl group at C6.

The activating effects of the two methyl groups and the ortho-directing effect of the bromine atom would favor substitution at C5. However, the strong deactivating effect of the nitro group and the fact that C5 is meta to the powerful amino group would likely render electrophilic aromatic substitution on this substrate difficult. Reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on anilines because the Lewis acid catalyst coordinates with the basic amino group, deactivating the ring. byjus.com

Nucleophilic Aromatic Substitution Reactions Involving the Bromine or Nitro Group

Nucleophilic aromatic substitution (SNAr) reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. tandfonline.comnih.gov In this compound, the nitro group at the C2 position is ortho to the bromine atom at C4. This arrangement activates the bromine atom for nucleophilic displacement.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. youtube.com

Common nucleophiles that can displace the bromine atom include alkoxides, amines, and cyanides. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 4-methoxy-3,6-dimethyl-2-nitroaniline. The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend for leaving group ability in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

While less common, the nitro group itself can sometimes act as a leaving group in nucleophilic aromatic substitution reactions, particularly when a more powerful activating group is present or under specific reaction conditions.

Reduction and Oxidation Chemistry of the Nitro and Amino Moieties

Reduction: The nitro group of this compound can be readily reduced to a primary amino group, yielding 4-Bromo-3,6-dimethylbenzene-1,2-diamine. This transformation is a common and important reaction in the synthesis of various heterocyclic compounds and other complex organic molecules.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas with a palladium catalyst is a clean and efficient method. Chemical reducing agents such as tin or iron in the presence of hydrochloric acid, or sodium borohydride (B1222165) in the presence of a catalyst, are also effective. wikipedia.org

Oxidation: The oxidation of anilines can be complex, often leading to a mixture of products due to the high sensitivity of the amino group to oxidizing agents. wikipedia.org Oxidation can occur at the nitrogen atom or result in the formation of new carbon-nitrogen bonds, leading to polymers like polyaniline. wikipedia.org

Selective oxidation of the amino group in the presence of other oxidizable functions is challenging. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to the degradation of the aromatic ring or the formation of quinones. wikipedia.org However, under controlled conditions, it is possible to achieve selective oxidation. For example, the oxidation of some aromatic amines to the corresponding nitro compounds can be achieved using in situ-formed performic acid. acs.org

The oxidation of the methyl groups is discussed in section 5.5.

Derivatization Reactions at the Amino Group (e.g., acylation, diazotization)

Acylation: The primary amino group of this compound can readily undergo acylation with acyl chlorides or acid anhydrides to form the corresponding N-acyl derivative (an amide). wikipedia.org For example, reaction with acetyl chloride in the presence of a base would yield N-(4-Bromo-3,6-dimethyl-2-nitrophenyl)acetamide. This reaction is often used as a protective strategy for the amino group to moderate its activating effect and prevent unwanted side reactions during subsequent electrophilic substitutions. wikipedia.org

Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comlearncbse.in This reaction converts the amino group into a diazonium salt, 4-Bromo-3,6-dimethyl-2-nitrobenzenediazonium chloride.

Aromatic diazonium salts are versatile synthetic intermediates. wikipedia.org The diazonium group can be replaced by a wide variety of substituents in Sandmeyer reactions (using copper(I) salts) or related transformations. For example, it can be substituted by:

Halogens (-Cl, -Br)

Cyano (-CN)

Hydroxyl (-OH)

Hydrogen (deamination)

Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic rings, such as phenols or anilines, to form brightly colored azo compounds, which are widely used as dyes. byjus.com

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl chloride, Pyridine | N-Aryl acetamide (B32628) |

| Diazotization | NaNO2, HCl, 0-5°C | Diazonium salt |

| Sandmeyer (Halogenation) | CuBr/HBr | Aryl bromide |

| Sandmeyer (Cyanation) | CuCN/KCN | Aryl nitrile |

| Azo Coupling | Phenol, NaOH | Azo compound |

Reactivity at the Methyl Substituents (e.g., benzylic functionalization)

The methyl groups attached to the aromatic ring at C3 and C6 can undergo reactions at the benzylic position. These reactions typically proceed through radical mechanisms and often require harsh conditions.

Halogenation: Free radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) and light. This would lead to the formation of bromomethyl derivatives, which are themselves useful synthetic intermediates.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving substituted anilines are influenced by the electronic nature of the substituents. For instance, in the oxidation of substituted anilines, the reaction rate is enhanced by electron-donating groups and retarded by electron-withdrawing groups. nih.gov This is often quantified using the Hammett equation, which provides a linear free energy relationship. nih.gov

A study on the oxidation of various substituted anilines found a negative Hammett reaction constant (ρ), indicating that the reaction is favored by electron-donating substituents which stabilize a positive charge buildup in the transition state. nih.gov The reactivity order was generally p-OCH3 > p-CH3 > H > halogens > p-NO2. nih.gov Based on this, the two methyl groups in this compound would increase its reactivity towards oxidation compared to an unsubstituted aniline, while the bromo and nitro groups would decrease it.

Thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide further insight into the reaction mechanism. For a series of related reactions, a linear relationship between ΔH‡ and ΔS‡, known as an isokinetic relationship, suggests a common mechanism is operative for all compounds in the series. nih.gov Thermodynamic studies on related compounds, such as N,N-dimethyl-4-nitroaniline, have been conducted to determine properties like vapor pressures and heat capacities, which are fundamental for understanding the compound's behavior. researchgate.net

Synthetic Applications and Derivatization of 4 Bromo 3,6 Dimethyl 2 Nitroaniline

4-Bromo-3,6-dimethyl-2-nitroaniline as a Key Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. While direct evidence for the use of this compound in MCRs is not extensively documented in the provided search results, the structural motifs present in the molecule are commonly found in reactants for such reactions. For instance, the amino and nitro groups are precursors for the formation of diamines, which are key substrates in the synthesis of various heterocyclic systems via MCRs.

Development of Complex Organic Scaffolds from this compound

The functional groups on this compound serve as handles for further chemical modifications, enabling the construction of more complex organic structures.

Nitrogen-containing heterocycles are of great interest due to their prevalence in biologically active compounds and functional materials. Substituted nitroanilines, such as this compound, are valuable precursors for the synthesis of these heterocycles. chempanda.comnih.govnih.gov

Quinoxalines: Quinoxalines, also known as benzopyrazines, are an important class of nitrogen-containing heterocycles with a wide range of biological activities. nih.gov The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itnih.govthieme-connect.de Substituted 2-nitroanilines can be reduced to the corresponding o-phenylenediamines, which then undergo cyclization to form the quinoxaline (B1680401) ring. researchgate.net For example, a substituted o-phenylenediamine can be reacted with a diketone to yield a quinoxaline derivative. chim.it

Benzimidazoles: Benzimidazole (B57391) derivatives are another class of significant heterocyclic compounds. nih.govencyclopedia.pub A common synthetic route involves the reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative). nih.govgoogle.com The reduction of the nitro group in a substituted 2-nitroaniline (B44862) to an amine is a key step in preparing the necessary o-phenylenediamine precursor. nih.govgoogle.comgoogle.com For instance, 4-bromo-1,2-diaminobenzene can be condensed with 2-nitrobenzaldehyde (B1664092) to form 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. nih.gov

The general strategy for synthesizing these heterocycles from a substituted nitroaniline is a two-step process:

Reduction of the nitro group: The nitro group is reduced to an amino group to generate an in-situ or isolated o-phenylenediamine derivative.

Condensation and Cyclization: The resulting diamine is then reacted with a suitable partner (e.g., a 1,2-dicarbonyl compound for quinoxalines or an aldehyde/carboxylic acid for benzimidazoles) to form the heterocyclic ring.

Table 1: Examples of Heterocycle Synthesis from Related Nitroanilines

| Starting Nitroaniline Derivative | Reagent(s) | Resulting Heterocycle | Reference(s) |

|---|---|---|---|

| 4-bromo-2-nitroaniline | Sodium metabisulfite, formic acid | 5-bromobenzimidazole | google.com |

| 5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline | Stannous chloride, benzaldehyde (B42025) derivatives | Substituted benzimidazoles | nih.gov |

| 4-thiocyanato-2-nitro-aniline | Iron powder, hydrochloric acid | 4-thiocyanato-1,2-diamino-benzene | google.com |

| 2-nitroaniline | Graphene oxide, hydrazine (B178648) hydrate, 1,2-dicarbonyl compounds | Quinoxalines | nih.gov |

The bromine atom on the aromatic ring of this compound provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon or carbon-nitrogen bonds, respectively, and can be utilized to construct larger polyaromatic systems. For instance, a bromo-substituted benzimidazole derivative can undergo a Suzuki-Miyaura coupling with an aryl boronic acid to introduce another aromatic ring. nih.gov

Exploration of this compound in Materials Chemistry (e.g., Non-linear Optical Materials if applicable)

Nitroaniline derivatives are known to be important building blocks for non-linear optical (NLO) materials. fiveable.meresearchgate.netjhuapl.edu The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring can lead to a large molecular hyperpolarizability, a key property for second-order NLO materials. researchgate.netnih.gov The specific substitution pattern on the aniline (B41778) ring influences the NLO properties. researchgate.net While there is no direct mention of this compound in the context of NLO materials in the provided search results, related compounds like 2-methyl-4-nitroaniline (B30703) (MNA) are well-studied for their NLO properties. jhuapl.edu The introduction of substituents like bromine and methyl groups can be used to fine-tune the electronic and crystalline properties of the material, potentially enhancing its NLO response. researchgate.netresearchgate.net

Ligand Design and Coordination Chemistry (if applicable)

Substituted anilines can act as ligands in coordination chemistry, forming complexes with various metal ions. researchgate.net The amino group can coordinate to the metal center, and the other substituents on the aromatic ring can influence the electronic and steric properties of the resulting complex. While there is no specific information on the coordination chemistry of this compound in the search results, related nitro-substituted ligands have been used to synthesize manganese(III) complexes. mpg.de The position of the nitro group on the ligand was found to influence the spin state of the metal center in the solid state. mpg.de This suggests that this compound could potentially be used to design ligands that impart specific magnetic or electronic properties to metal complexes.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3,6-dimethyl-2-nitroaniline with high purity?

- Methodological Answer : A stepwise approach is recommended:

- Bromination : Introduce bromine at the para position using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to avoid over-bromination .

- Nitration : Perform nitration with a HNO₃/H₂SO₄ mixture at 50°C, ensuring regioselectivity at the ortho position by leveraging steric hindrance from the methyl groups .

- Methylation : Use dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce methyl groups at positions 3 and 6 .

Purify intermediates via recrystallization (ethanol/water) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms substitution patterns via aromatic carbon shifts .

- IR : Key peaks include N–H stretch (~3350 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C–Br stretch (~600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion [M+H]⁺ at m/z 259.0 (calc. 259.01) .

Q. How does solvent polarity impact the stability of this compound during storage?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMSO, DMF) enhance stability by reducing hydrolysis of the nitro group. Store at –20°C in amber vials to prevent photodegradation .

- Avoid protic solvents (e.g., methanol), which promote decomposition via nitro-group reduction. Monitor degradation via TLC (silica gel, hexane/ethyl acetate 7:3) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Steric Effects : The 3,6-dimethyl groups hinder electrophilic attack at positions 3 and 6, directing substituents to the less hindered position 5 .

- Electronic Effects : The electron-withdrawing nitro group deactivates the ring, but the bromine’s inductive effect slightly activates para positions. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

- Experimental Validation : Perform iodination (I₂/HNO₃) and analyze product distribution via GC-MS to confirm theoretical predictions .

Q. What mechanistic pathways govern the thermal decomposition of this compound?

- Methodological Answer :

- Radical Formation : Decomposition with pentyl nitrite generates aryl radicals via homolytic cleavage of the C–Br bond. Trap radicals with TEMPO and characterize adducts via ESR .

- Kinetic Studies : Use DSC/TGA to determine activation energy (Eₐ) and model degradation kinetics (e.g., Coats-Redfern method) .

- Byproduct Analysis : Identify brominated intermediates (e.g., 3,6-dimethyl-2-nitroaniline) using LC-MS/MS .

Q. How can computational chemistry resolve contradictions in reported reactivity data for brominated nitroanilines?

- Methodological Answer :

- DFT Analysis : Compare HOMO/LUMO energies of this compound with analogs (e.g., 3-Bromo-4-nitroaniline) to explain divergent reactivity in SNAr reactions .

- Molecular Dynamics : Simulate solvation effects in DMSO to reconcile discrepancies in reaction rates observed experimentally .

- Validation : Cross-reference computed transition states with experimental kinetic isotope effects (KIE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.